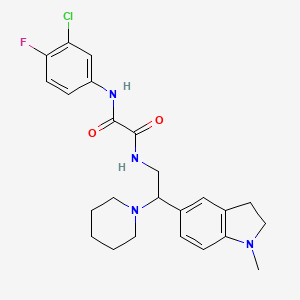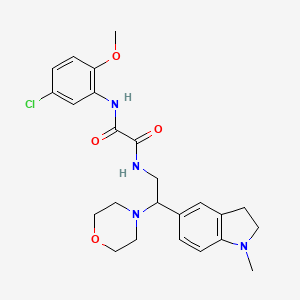
2-(2-chlorophenyl)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenyl)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H24ClN3O and its molecular weight is 357.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Herbicide Use
The chloroacetamide class, which includes compounds like 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl) acetamide and metazachlor, has been identified as a selective pre-emergent or early post-emergent herbicide. These compounds are effective against annual grasses and many broad-leaved weeds in various crops including cotton, brassicas, maize, oilseed rape, peanuts, radish, soybeans, and sugarcane. Their role in inhibiting fatty acid synthesis in certain algae species, like Scenedesmus Acutus, highlights their potential application in agricultural research and practice (Weisshaar & Böger, 1989).
Photovoltaic Efficiency and Ligand-Protein Interactions
Benzothiazolinone acetamide analogs, including compounds with structures similar to the one , have been studied for their photochemical and thermochemical properties. These compounds exhibit potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their light-harvesting efficiency and free energy of electron injection. Additionally, their non-linear optical activity and interactions with proteins like Cyclooxygenase 1 (COX1) have been explored, indicating their utility in the development of photonic devices and biochemical research (Mary et al., 2020).
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and used to form coordination complexes with metals like Co(II) and Cu(II). These complexes, characterized by various spectroscopic techniques, have shown significant antioxidant activity. The formation of 1D and 2D supramolecular architectures via hydrogen bonding in these complexes suggests their relevance in chemical and pharmaceutical research, particularly in understanding the mechanisms of antioxidant action (Chkirate et al., 2019).
Crystal Structure Analysis
The study of crystal structures of related chlorophenyl acetamide compounds provides insights into their molecular geometry and intermolecular interactions. These studies are crucial in materials science and chemistry, particularly for understanding the physical properties and potential applications of these compounds in various fields (Saravanan et al., 2016).
Nonlinear Optical Properties
Investigations into the nonlinear optical properties of crystalline acetamide structures, including those related to chlorophenyl acetamides, have revealed their potential as candidates for photonic devices. These studies are important for the development of new materials for optical switches, modulators, and other optical energy applications (Castro et al., 2017).
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c21-18-8-4-1-5-15(18)11-20(25)22-13-16-12-19(14-9-10-14)24(23-16)17-6-2-3-7-17/h1,4-5,8,12,14,17H,2-3,6-7,9-11,13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEISVHZSCJQIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)CC3=CC=CC=C3Cl)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-fluorophenyl)piperazine](/img/structure/B2720226.png)
![3-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2,2-dimethylpropanoic acid](/img/structure/B2720228.png)
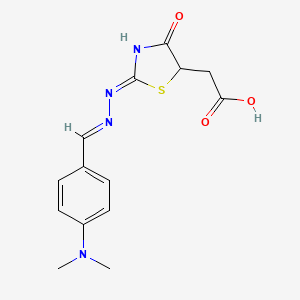

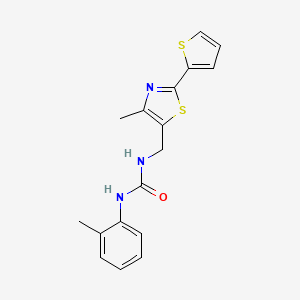
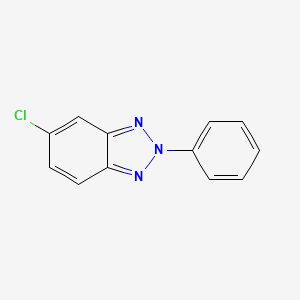
![4-[(2-Cyanobenzyl)oxy]benzoic acid](/img/structure/B2720236.png)
![4-[(4-Chlorophenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether](/img/structure/B2720238.png)

![2-Chloro-1-[3-(2-chloroacetyl)-4-fluorophenyl]ethanone](/img/structure/B2720241.png)
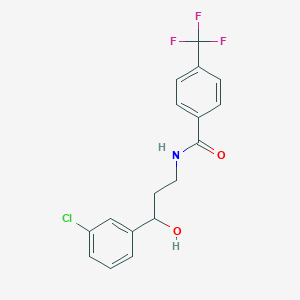
![N-(2-ethoxyphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2720243.png)
